molecular formula C18H15ClN2O2 B1603376 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid CAS No. 870704-02-2

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid

Cat. No.: B1603376
CAS No.: 870704-02-2
M. Wt: 326.8 g/mol
InChI Key: GMSVFODLMTZECM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

A study on the synthesis of various N-pyridyl-substituted succinimides, including compounds with alpha-phenyl and alpha-p-chlorophenyl succinic acid, revealed anticonvulsant properties in several compounds, including those related to the structural family of 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid. These compounds showed effectiveness in the maximum electroshock test and the pentetrazole test, indicating potential in central nervous system applications (Zejc et al., 1990).

Synthesis and Chemical Properties

The synthesis and chemical behavior of related compounds have been extensively studied. For instance, a novel method for synthesizing 1-substituted pyrazole-4-carboxylic acids, closely related to the compound , was developed, offering insights into the chemical properties and potential applications of such compounds (O'donovan et al., 1960).

Structural Analysis and Derivatives

Research into the structure and tautomerism of related compounds, such as 4-nitroso-5-aminopyrazole and its salts, provides valuable information on the chemical behavior of this compound. Understanding these properties is crucial for exploring scientific applications (Holschbach et al., 2003).

Application in Corrosion Inhibition

A study on the efficiency of triazole derivatives, which share structural similarities with the compound of interest, in corrosion inhibition of mild steel, suggests potential applications in material sciences. These derivatives showed high inhibition efficiencies, indicating that similar compounds could be explored for protective applications in acidic media (Lagrenée et al., 2002).

Biological Activities

Research into mesoionic compounds closely related to this compound has demonstrated various biological activities, including inhibitory effects on monoamine oxidase and succinate dehydrogenase, as well as anticonvulsant and antibacterial properties. This highlights the potential biomedical applications of such compounds (2022).

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSVFODLMTZECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584740
Record name 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-02-2
Record name 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
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1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
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1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
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1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
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1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid

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